6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide
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Overview
Description
6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide typically involves the reaction of coumarin derivatives with thiocyanate compounds. One common method includes the reaction of coumarinyl hydrazide with potassium thiocyanate in the presence of hydrochloric acid, leading to the formation of coumarinyl carbothioamide . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives depending on the reagents used.
Scientific Research Applications
6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carboxylate: Similar structure but with a carboxylate group instead of a carbothioamide group.
Uniqueness
6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This group enhances its potential as an antimicrobial and antioxidant agent compared to its carboxamide and carboxylate analogs.
Properties
IUPAC Name |
6-tert-butyl-8-hydroxy-2-oxochromene-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-14(2,3)8-4-7-5-9(12(15)19)13(17)18-11(7)10(16)6-8/h4-6,16H,1-3H3,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRNKIBPFFWCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C(=S)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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